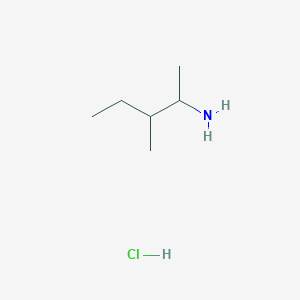

3-Methylpentan-2-amine hydrochloride

Description

Historical Context and Discovery

The development of 3-methylpentan-2-amine hydrochloride follows the broader historical trajectory of aliphatic amine chemistry that emerged in the early twentieth century. While specific discovery dates for this particular compound are not extensively documented in chemical literature, the systematic synthesis and characterization of branched alkylamine derivatives gained prominence during the mid-twentieth century as pharmaceutical and industrial chemistry advanced. The compound first appeared in major chemical databases in the early 2010s, with the initial PubChem entry created on December 16, 2011, indicating its relatively recent formal characterization and commercial availability.

The synthetic methodology for preparing methylpentan-2-amine derivatives builds upon established organic chemistry principles developed throughout the twentieth century. These compounds represent extensions of fundamental amine chemistry principles first explored by chemists investigating the properties of substituted alkylamines. The hydrochloride salt formation technique, a standard practice in pharmaceutical chemistry, provides enhanced stability and improved handling characteristics compared to the free base form of the amine.

Database records indicate continuous updates and refinements in the compound's characterization, with the most recent modifications recorded in May 2025, suggesting ongoing research interest and commercial relevance. The European Community has assigned specific identification numbers to various related compounds, indicating regulatory recognition and potential commercial significance within European markets.

Nomenclature and Classification

This compound belongs to the broader class of organic compounds known as amines, specifically categorized as a secondary aliphatic amine salt. According to established chemical nomenclature systems, the compound represents a hydrochloride salt of a branched-chain pentylamine derivative. The systematic name follows International Union of Pure and Applied Chemistry guidelines, designating the position of both the methyl substituent at the third carbon and the amino group at the second carbon of the pentane backbone.

The compound exists in multiple stereoisomeric forms, with specific stereochemical designations documented in chemical databases. Notable variants include the (2R,3S)-stereoisomer, which carries the distinct Chemical Abstracts Service registry number 2193052-02-5. This stereochemical diversity reflects the compound's chiral nature, arising from the presence of asymmetric carbon centers within the molecular structure.

Classification systems recognize the compound under several synonymous names, including alternative systematic nomenclature and trade designations used by various suppliers. The MDL number MFCD19686428 provides additional identification within chemical inventory systems, facilitating accurate compound identification across multiple databases and supplier catalogs.

Chemical Abstracts Service Registry Information (1334149-53-9)

The Chemical Abstracts Service registry number 1334149-53-9 serves as the primary unique identifier for this compound within global chemical databases and regulatory systems. This registration number enables precise identification and tracking of the compound across international commerce, research publications, and regulatory filings. The registry system, maintained by the American Chemical Society, ensures standardized identification protocols that prevent confusion with structurally similar compounds.

European regulatory systems have assigned the compound the European Community number 962-738-8, providing additional identification within European Union chemical inventory systems. This dual registration system facilitates international trade and regulatory compliance across different geographic regions. The systematic assignment of these identification numbers reflects the compound's recognition as a distinct chemical entity with potential commercial and research applications.

Table 1: Registry and Identification Numbers

| Registry System | Identification Number | Geographic Scope |

|---|---|---|

| Chemical Abstracts Service | 1334149-53-9 | Global |

| European Community | 962-738-8 | European Union |

| MDL Number | MFCD19686428 | Global |

| PubChem Compound ID | 54594623 | Global |

The molecular formula C6H16ClN precisely describes the atomic composition of this compound, indicating six carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom. This formula represents the hydrochloride salt form, distinguishing it from the parent amine compound through the addition of hydrogen chloride. The molecular weight calculations consistently report 137.65 grams per mole across multiple authoritative sources, providing a reliable reference for quantitative analytical work.

Structural analysis reveals a branched aliphatic chain with the amino group positioned at the second carbon and a methyl substituent at the third carbon position. The chloride anion associates with the protonated amino group, forming the characteristic hydrochloride salt structure. This ionic association enhances the compound's solubility in polar solvents and provides improved crystalline properties compared to the free base form.

Table 2: Molecular Characteristics

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C6H16ClN | |

| Molecular Weight | 137.65 g/mol | |

| Composition | 6 Carbon, 16 Hydrogen, 1 Chlorine, 1 Nitrogen | |

| Salt Form | Hydrochloride |

Chemical databases provide additional molecular descriptors, including simplified molecular-input line-entry system representations and International Chemical Identifier codes that enable computational analysis and database searching. These standardized molecular representations facilitate automated chemical information processing and structural similarity searches within chemical databases.

The compound's classification as a hydrochloride salt influences its physical and chemical properties, including enhanced thermal stability and improved handling characteristics during synthesis and purification procedures. Commercial suppliers typically offer the compound at purity levels exceeding ninety-five percent, indicating well-established purification and quality control methodologies.

Relationship to Parent Compound 3-Methylpentan-2-amine (35399-81-6)

This compound derives directly from its parent compound 3-methylpentan-2-amine, which carries the Chemical Abstracts Service registry number 35399-81-6. The parent compound represents the free base form of the amine, with the molecular formula C6H15N and a molecular weight of 101.19 grams per mole. The relationship between these compounds illustrates the common pharmaceutical practice of converting basic amine compounds into their corresponding hydrochloride salts to improve stability, solubility, and handling properties.

Database records indicate that the parent compound 3-methylpentan-2-amine was first entered into PubChem on August 8, 2005, predating the hydrochloride salt entry by approximately six years. This temporal sequence reflects the typical development pattern where parent compounds undergo initial characterization before derivative salt forms receive formal documentation and commercial development.

Table 3: Parent Compound Comparison

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 35399-81-6 | 1334149-53-9 |

| Molecular Formula | C6H15N | C6H16ClN |

| Molecular Weight | 101.19 g/mol | 137.65 g/mol |

| PubChem Creation Date | August 8, 2005 | December 16, 2011 |

| Form | Free base | Hydrochloride salt |

The structural relationship between these compounds involves the protonation of the amino group in the parent compound and the subsequent association with chloride anion to form the hydrochloride salt. This transformation typically occurs under acidic conditions using hydrogen chloride gas or hydrochloric acid solution, representing a straightforward synthetic conversion that maintains the core molecular structure while modifying the compound's physicochemical properties.

Commercial availability data suggest that both compounds serve distinct applications within research and industrial settings, with suppliers offering both forms to accommodate different synthetic requirements and analytical protocols. The parent compound typically finds use in synthetic applications where the free amine functionality is required, while the hydrochloride salt provides advantages in formulation, storage, and handling applications.

Properties

IUPAC Name |

3-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-5(2)6(3)7;/h5-6H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSXBTQVKAIUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentan-2-amine hydrochloride can be synthesized through several methods, including reductive amination and direct alkylation. One common method involves the reductive amination of 3-methylpentan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are used under basic or acidic conditions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary and secondary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

3-Methylpentan-2-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Biological Activity

3-Methylpentan-2-amine hydrochloride, also known as (2R,3S)-3-Methylpentan-2-amine hydrochloride, is a chiral amine compound with the molecular formula C₆H₁₆ClN. Its unique structure, characterized by a primary amine group and specific stereochemistry, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₆H₁₆ClN

- Molecular Weight : 137.66 g/mol

- Functional Groups : Primary amine (-NH₂), Hydrochloride salt (enhances solubility)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially modulating neurotransmitter release and influencing cognitive functions.

- Enzyme Interaction : It can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways related to energy production and amino acid metabolism.

- Metabolic Pathways : Research suggests that it may influence metabolic pathways, making it relevant in pharmacology and nutritional science.

Biological Applications

This compound has been investigated for several applications across various fields:

- Neuropharmacology : Potential effects on neurotransmitter systems could lead to applications in treating conditions like ADHD or obesity.

- Medicinal Chemistry : Serves as an intermediate in the synthesis of pharmaceutical compounds targeting metabolic disorders.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is needed to confirm these effects.

Case Study 1: Cognitive Enhancement

A study investigated the effects of this compound on cognitive performance in animal models. Results indicated enhanced alertness and improved memory retention, suggesting its potential as a cognitive enhancer.

Case Study 2: Metabolic Effects

Another study focused on the compound's role in metabolic pathways. It was found to influence glucose metabolism and fatty acid oxidation, indicating possible applications in obesity management and metabolic disorders.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific stereochemistry compared to similar compounds. Below is a comparison table highlighting structural features and potential biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Amino-3-methylpentane | Similar backbone; primary amine | Less sterically hindered than (2R,3S)-isomer |

| 2-Amino-4-methylpentanoic acid | Contains an additional carboxylic acid group | Exhibits different biological activity due to acidity |

| 1-Amino-2-methylbutane | Shorter carbon chain; primary amine | Different metabolic pathways due to chain length |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Methylpentan-2-amine hydrochloride in laboratory settings?

- Methodological Answer :

- Avoid skin/eye contact and inhalation of dust/aerosols by using gloves, goggles, and fume hoods .

- In case of accidental exposure:

- Inhalation : Move to fresh air; seek medical attention if symptoms persist .

- Skin contact : Wash thoroughly with soap/water; no immediate irritation reported, but monitor for delayed reactions .

- Storage : Keep in labeled, sealed containers in dry, well-ventilated areas away from incompatible substances .

Q. How can chromatographic methods be applied to assess the purity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm). Prepare internal standards (e.g., 3-methyl-2-pentanone) and calibrate with amine derivatives in acidic conditions .

- LC/MS : Employ electrospray ionization (ESI) for detecting impurities at ppm levels. Validate methods using spiked samples to confirm sensitivity .

- Sample Prep : Derivatize amines with 2 N hydrochloric acid, extract via liquid-liquid separation (e.g., isopropyl alcohol/sodium chloride), and centrifuge to isolate analytes .

Q. What are the critical parameters for designing stability studies of this compound under varying storage conditions?

- Methodological Answer :

- Temperature/Humidity : Test degradation kinetics at 25°C/60% RH (standard) vs. accelerated conditions (40°C/75% RH) over 6–12 months .

- Light Sensitivity : Expose samples to UV-Vis light (ICH Q1B guidelines) to assess photodegradation products via HPLC .

- pH Stability : Dissolve the compound in buffers (pH 3–9) and monitor hydrolysis products using NMR or mass spectrometry .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to enhance yield and stereochemical purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., methanol, isopropyl alcohol) to improve reaction homogeneity. Add HCl gas in controlled conditions to precipitate the hydrochloride salt .

- Chiral Resolution : Employ enantioselective catalysts (e.g., (R)-BINOL) during intermediate steps to isolate (2R,3S)-isomers. Validate stereochemistry via X-ray crystallography or chiral HPLC .

- Yield Optimization : Adjust reaction temperatures (e.g., -15°C for crystallization) and stoichiometric ratios (e.g., 1:1.2 amine:HCl) to minimize byproducts .

Q. What advanced techniques resolve contradictions in reactivity data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR, FTIR, and X-ray data to confirm structural assignments. For conflicting reactivity reports (e.g., hydrolysis rates), replicate experiments under standardized conditions (pH, temperature) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reaction pathways and compare with experimental results .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Reaxys) to identify trends in substituent effects or solvent interactions .

Q. How are stereoisomeric impurities characterized in this compound batches?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol mobile phases to separate enantiomers. Quantify impurities via peak area normalization .

- Mass Spectrometry : Apply high-resolution LC-QTOF-MS to distinguish diastereomers based on fragmentation patterns .

- Crystallography : Co-crystallize impurities with resolving agents (e.g., tartaric acid) and determine absolute configuration via single-crystal XRD .

Notes

- Sources : Prioritized peer-reviewed journals (e.g., Helvetica Chimica Acta, Journal of Pharmaceutical Analysis) and validated safety protocols .

- Exclusions : Commercial data (e.g., pricing, suppliers) and non-academic sources (e.g., benchchem.com ) were omitted per guidelines.

- Method Rigor : Emphasized reproducibility, cross-validation, and compliance with pharmacopeial standards (e.g., ICH, USP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.